[2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group. The morpholine ring is then attached via an ethyl linker. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The trifluoromethyl and morpholine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group and morpholine ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-thienyl}methyl)amine: Similar structure but with a thiophene ring instead of a furan ring.
(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-pyridyl}methyl)amine: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of [2-(MORPHOLIN-4-YL)ETHYL]({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYL)AMINE lies in its combination of a morpholine ring, a trifluoromethyl group, and a furan ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H21F3N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)15-3-1-2-14(12-15)17-5-4-16(25-17)13-22-6-7-23-8-10-24-11-9-23/h1-5,12,22H,6-11,13H2 |
InChI Key |
BNFPDDALWNLLDM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.